(Z)-SU14813 (CAS: 452105-23-6) is a highly potent, multi-targeted indolin-2-one receptor tyrosine kinase (RTK) inhibitor designed to target VEGFR, PDGFR, KIT, and FLT3. Developed as a structurally optimized, next-generation analog of sunitinib, it was specifically engineered to overcome the pharmacokinetic limitations of first-generation TKIs [1]. For procurement professionals and lead researchers, (Z)-SU14813 represents a highly predictable, linear-acting compound characterized by its lack of major active metabolites and rapid achievement of steady-state concentrations, making it an ideal baseline material for rigorous oncology modeling and angiogenesis assays[2].
Substituting (Z)-SU14813 with its predecessor, sunitinib, introduces significant pharmacokinetic variability that can derail sensitive in vivo assays. Sunitinib undergoes hepatic metabolism to form SU12662, a long-acting active metabolite that prolongs receptor inhibition and complicates toxicity profiles, requiring up to 14 days to reach steady-state plasma concentrations [1]. In contrast, (Z)-SU14813 lacks major active metabolites and achieves steady-state within 8 days, while its shorter half-life (1.8 hours in murine models) permits precise intermittent target modulation via twice-daily dosing [2]. This predictable clearance profile makes (Z)-SU14813 indispensable for researchers requiring exact temporal control over RTK inhibition without the compounding variables of prolonged metabolite activity [1].
In comparative pharmacokinetic evaluations, (Z)-SU14813 demonstrates a distinct workflow advantage over sunitinib by achieving steady-state plasma concentrations in just 8 days, compared to the 14 days required for sunitinib [1]. Furthermore, (Z)-SU14813 exhibits a lack of major active metabolites, whereas sunitinib relies on the active metabolite SU12662, which complicates exposure predictability [2]. In murine models, (Z)-SU14813 shows a moderate systemic clearance of 46 mL/min/kg, supporting highly reproducible, intermittent dosing regimens[2].
| Evidence Dimension | Time to steady-state plasma concentration |
| Target Compound Data | 8 days (no major active metabolites) |
| Comparator Or Baseline | Sunitinib (14 days, active SU12662 metabolite) |
| Quantified Difference | 42% reduction in time to steady-state |
| Conditions | In vivo pharmacokinetic profiling |
Eliminates the confounding effects of active metabolites, ensuring more precise control over drug exposure and higher reproducibility in animal models.
Biochemical kinase assays reveal that (Z)-SU14813 exhibits highly potent inhibition of the vascular endothelial growth factor receptor (VEGFR) family, which is critical for tumor angiogenesis [1]. Specifically, (Z)-SU14813 inhibits VEGFR1 and VEGFR2 with IC50 values of 2 nM and 50 nM, respectively [1]. When compared to the baseline established by sunitinib (VEGFR2 IC50 of 80 nM), (Z)-SU14813 provides a tighter binding affinity for VEGFR2, ensuring robust suppression of ligand-dependent phosphorylation at lower systemic concentrations .
| Evidence Dimension | Biochemical IC50 for VEGFR2 |
| Target Compound Data | 50 nM |
| Comparator Or Baseline | Sunitinib (80 nM) |
| Quantified Difference | 1.6-fold higher potency against VEGFR2 |
| Conditions | Cell-free biochemical kinase assay |
Allows researchers to achieve complete receptor blockade at lower doses, minimizing off-target toxicity in sensitive cellular assays.
(Z)-SU14813 is highly compatible with complex combination formulations, particularly with microtubule inhibitors like docetaxel [1]. In standard laboratory workflows evaluating chemoresistance, combining long-acting TKIs often leads to overlapping toxicity that confounds results. (Z)-SU14813’s optimized clearance and lack of active metabolites ensure high formulation compatibility in vivo, allowing it to synergize with docetaxel in resistant murine LLC models to significantly enhance primary tumor growth inhibition without exceeding maximum tolerated dose thresholds [1].
| Evidence Dimension | Co-administration tolerability and tumor growth inhibition |
| Target Compound Data | Synergistic growth arrest without overlapping toxicity |
| Comparator Or Baseline | Docetaxel monotherapy (ineffective/resistant) |
| Quantified Difference | Significant enhancement of tumor growth inhibition over monotherapy baseline |
| Conditions | Docetaxel-resistant murine LLC xenograft model |
Provides a validated pharmacological tool for investigating combination therapy dynamics without the compounding systemic toxicity of first-generation TKIs.
Because (Z)-SU14813 achieves steady-state rapidly (8 days) and lacks long-acting active metabolites, it is the ideal TKI for in vivo xenograft studies where researchers need to turn receptor inhibition 'on and off' predictably [2]. This makes it superior to sunitinib for time-course studies evaluating the immediate downstream effects of VEGFR/PDGFR blockade [1].
(Z)-SU14813 is highly suited for combination assays with standard chemotherapeutics (e.g., docetaxel) in resistant cell lines [1]. Its optimized clearance profile allows it to be co-administered without overlapping toxicity, making it a preferred baseline compound for developing novel synergistic oncology formulations [1].
As a structurally optimized analog of sunitinib, (Z)-SU14813 serves as an excellent chemical precursor or benchmark scaffold for medicinal chemistry programs aiming to design multi-targeted TKIs with improved pharmacokinetic predictability and reduced metabolite-driven adverse effects [2].